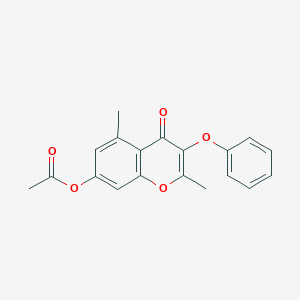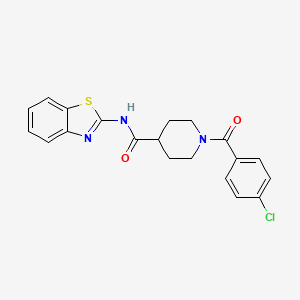amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
4-bromo-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol, commonly known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of phenols and has a molecular weight of 364.28 g/mol.
Mécanisme D'action
The mechanism of action of BDMC is not fully understood. However, it has been suggested that BDMC induces apoptosis in cancer cells by inhibiting the activity of the protein Bcl-2, which is involved in the regulation of apoptosis. BDMC has also been found to activate the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in preventing the development of cancer.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. BDMC has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, BDMC has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDMC in lab experiments is its high purity, which ensures reproducibility of results. BDMC is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using BDMC is its low solubility in water, which can make it challenging to dissolve in aqueous solutions. Additionally, BDMC can be toxic at high concentrations, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on BDMC. One area of interest is the development of BDMC-based drugs for cancer treatment. Further studies are needed to elucidate the mechanism of action of BDMC in cancer cells and to determine its efficacy in vivo. Another area of interest is the potential use of BDMC in the prevention and treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, BDMC's antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs for the treatment of various diseases associated with oxidative stress and inflammation.
Méthodes De Synthèse
BDMC can be synthesized by the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of paraformaldehyde and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure BDMC.
Applications De Recherche Scientifique
BDMC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antioxidant, and anti-inflammatory properties. BDMC has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. It has also been found to protect against oxidative stress, which is implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-15(2)5-6-16(3)9-10-7-11(14)8-12(18-4)13(10)17/h7-8,17H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHHUTYPGYHNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC(=C1)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421407 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)


![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)


![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
